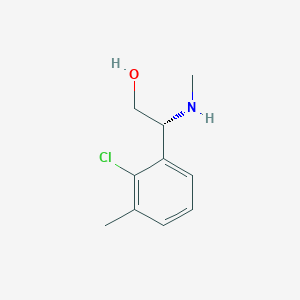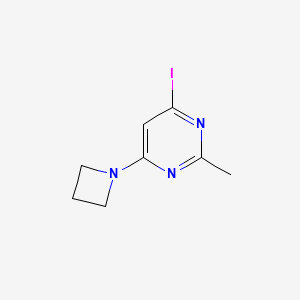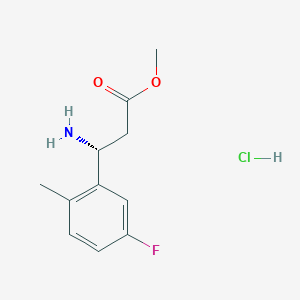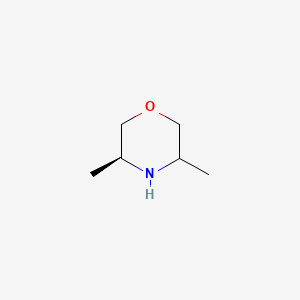
(3S)-3,5-Dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3,5-Dimethylmorpholine is a chiral morpholine derivative characterized by the presence of two methyl groups at the 3rd and 5th positions of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,5-Dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1,2-diaminoethane with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3,5-Dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or catalyst.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various N-substituted morpholine derivatives.
Applications De Recherche Scientifique
(3S)-3,5-Dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (3S)-3,5-Dimethylmorpholine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound without the methyl substitutions.
N-Methylmorpholine: A derivative with a single methyl group on the nitrogen atom.
2,6-Dimethylmorpholine: A structural isomer with methyl groups at the 2nd and 6th positions.
Uniqueness: (3S)-3,5-Dimethylmorpholine is unique due to its specific chiral configuration and the positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(3S)-3,5-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1 |
Clé InChI |
MDKHWJFKHDRFFZ-ZBHICJROSA-N |
SMILES isomérique |
C[C@H]1COCC(N1)C |
SMILES canonique |
CC1COCC(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


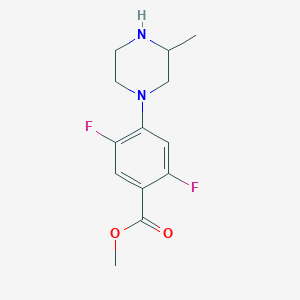
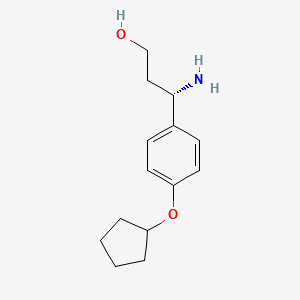


![6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid](/img/structure/B13055618.png)
![3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
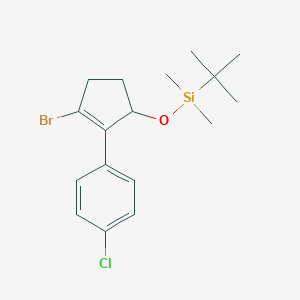
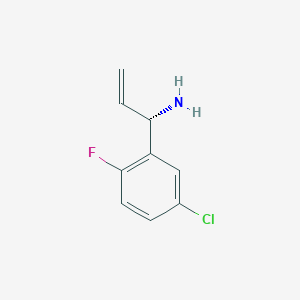
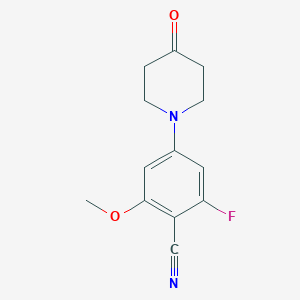
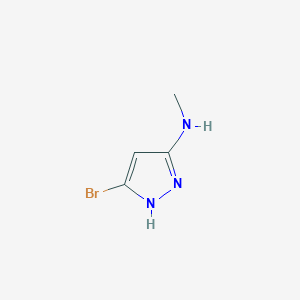
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
